molecular formula C12H19NO B8657327 3-Benzylamino-3-methyl-butan-1-ol

3-Benzylamino-3-methyl-butan-1-ol

Cat. No. B8657327
M. Wt: 193.28 g/mol
InChI Key: RBJZUINKHKIHFL-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To a slurry of 3-Benzylamino-3-methyl-butyric acid (1.00 g, 4.83 mmol) in THF was added borane (9.7 mmol, 9.7 mL of a 1.0 M solution in THF). After stirring for 1 h, the mixture was quenched by pouring into a mixture of 1 M HCl and crushed ice. The mixture was neutralized with K2CO3 and extracted 1× with CHCl3. The material was dried via passage through cotton and concentrated to give 441 mg (47%) of the title compound: Rf 0.40 (12:88 MeOH/CHCl3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([CH3:15])([CH3:14])[CH2:10][C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B>C1COCC1>[CH2:1]([NH:8][C:9]([CH3:15])([CH3:14])[CH2:10][CH2:11][OH:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring into a mixture of 1 M HCl
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted 1× with CHCl3
CUSTOM
Type
CUSTOM
Details
The material was dried via passage through cotton
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 441 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.